Cas no 1016682-13-5 (1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine)

1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine is a brominated aromatic amine featuring a trifluoropropyl substituent, which imparts unique electronic and steric properties. This compound is valuable in pharmaceutical and agrochemical research due to its role as a versatile intermediate in the synthesis of bioactive molecules. The presence of the bromine atom enhances reactivity for cross-coupling reactions, while the trifluoromethyl group contributes to metabolic stability and lipophilicity, making it useful in drug design. Its well-defined structure and high purity ensure consistent performance in synthetic applications. This compound is particularly relevant in the development of fluorinated analogs for medicinal chemistry and material science.
1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine structure
1016682-13-5 structure
Product Name:1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine
CAS No:1016682-13-5
MF:C9H9BrF3N
MW:268.073672056198
CID:4566883
PubChem ID:24689009
Update Time:2025-11-01

1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, 4-bromo-α-(2,2,2-trifluoroethyl)-
    • l-(4-BR0M0PHENYL)-3, 3, 3- TRIFLU0R0PR0PAN-1-AMINE
    • 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine
    • 1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine
    • Inchi: 1S/C9H9BrF3N/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8H,5,14H2
    • InChI Key: XFQGIGAQJPNZSL-UHFFFAOYSA-N
    • SMILES: C(C1C=CC(Br)=CC=1)(N)CC(F)(F)F

Computed Properties

  • Exact Mass: 266.98705g/mol
  • Monoisotopic Mass: 266.98705g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 268.07g/mol
  • XLogP3: 3
  • Topological Polar Surface Area: 26Ų

1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine Pricemore >>

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Additional information on 1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine

Introduction to 1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine (CAS No. 1016682-13-5)

1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine (CAS No. 1016682-13-5) is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its 4-bromophenyl substituent and trifluoropropan-1-amine backbone, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of fluorine atoms enhances the metabolic stability and lipophilicity of the compound, making it an attractive candidate for drug development.

The structure of 1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine features a brominated benzene ring connected to a trifluoropropylamine group. This arrangement imparts both electrophilic and nucleophilic reactivity, allowing for diverse functionalization strategies. The bromo substituent on the phenyl ring is particularly useful in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in constructing complex molecular architectures. Meanwhile, the trifluoropropylamine moiety contributes to the compound's solubility in organic solvents and its ability to interact with biological targets.

In recent years, there has been a growing interest in fluorinated amines due to their potential applications in medicinal chemistry. The fluorine atoms in 1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine not only improve the compound's pharmacokinetic properties but also modulate its binding affinity to biological receptors. Studies have shown that fluorine substitution can lead to enhanced binding interactions with enzymes and receptors, thereby increasing drug efficacy. This has led to the exploration of this compound in the development of novel therapeutics for various diseases.

One of the most promising applications of 1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine is in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are involved in numerous physiological processes and are often implicated in diseases such as cancer and inflammation. The ability of this compound to modulate PPIs has been demonstrated in several preclinical studies. For instance, derivatives of 1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine have shown inhibitory activity against specific PPIs by disrupting their normal function. This has opened up new avenues for the development of PPI-modulating drugs.

Another area where this compound has found utility is in the design of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often dysregulated in diseases such as cancer. The bromophenyl group and trifluoropropylamine moiety of 1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine provide multiple interaction points with kinase active sites, allowing for the development of highly specific inhibitors. Recent research has highlighted the potential of this compound as a scaffold for kinase inhibitors with improved selectivity and potency. These findings have been particularly exciting for oncologists seeking new treatments for kinase-driven cancers.

The synthesis of 1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine involves multi-step organic transformations that highlight its synthetic versatility. The introduction of the bromo substituent onto the phenyl ring can be achieved through electrophilic aromatic substitution reactions using appropriate brominating agents. Subsequent nucleophilic substitution reactions allow for the introduction of the trifluoropropylamine group. These synthetic routes have been optimized to ensure high yields and purity, making it accessible for further derivatization.

In conclusion, 1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine (CAS No. 1016682-13-5) is a versatile intermediate with significant potential in pharmaceutical research and drug development. Its unique structural features enable diverse functionalization strategies and interactions with biological targets. The growing body of research on fluorinated amines underscores their importance in medicinal chemistry, making this compound a valuable tool for scientists working on novel therapeutics.

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